molecular formula C22H22N8 B3049204 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) CAS No. 197856-67-0

1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)

Katalognummer: B3049204
CAS-Nummer: 197856-67-0
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: XZLMLTHILNUAPT-OCHFTUDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) is a chemical compound known for its potential antineoplastic properties. It belongs to a class of compounds called anthracenedicarboxaldehyde hydrazones, which have been studied for their activity against various types of tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) typically involves the reaction of 1,4-anthracenedicarboxaldehyde with 4,5-dihydro-1H-imidazol-2-yl hydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .

Wissenschaftliche Forschungsanwendungen

Based on the search results, information on the applications of 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone), also known as bisantrene or ADAH, is limited. However, the available literature does provide some insight into its clinical pharmacokinetics and use in cancer treatment.

Clinical Pharmacokinetics of Bisantrene
Bisantrene is an anthracene derivative that has been studied using high-performance liquid chromatographic analysis . After intravenous administration to patients at doses of 120-250 mg/m², bisantrene disappears from the plasma in two phases . The initial half-life is 0.6 +/- 0.3 hours, and the terminal half-life is 24.7 +/- 6.9 hours after single doses . The apparent volume of distribution, based on the area under the curve, is 42.1 +/- 5.9 l/kg, and the total clearance is 1045.5 +/- 51.0 ml/kg/h . Urinary excretion accounts for only a minor route of elimination, with 3.4% +/- 1.1% of the dose excreted within 96 hours .

When a patient received a second dose after six weeks, the bisantrene pharmacokinetics remained largely unchanged . However, weekly administration for three weeks resulted in a longer plasma terminal half-life and a significant reduction in total clearance, suggesting that bisantrene may accumulate in the body with frequent administration .

Wirkmechanismus

The mechanism of action of 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting DNA synthesis. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) is unique due to its specific hydrazone linkage and the presence of imidazole rings, which contribute to its distinct chemical and biological properties. Its ability to intercalate into DNA and its potential antitumor activity make it a compound of interest in cancer research .

Biologische Aktivität

1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone), commonly referred to as bisantrene, is an anthracene derivative that has garnered attention due to its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity, primarily as an antitumor agent. This article explores its biological activity, including pharmacokinetics, clinical efficacy, and associated toxicities.

Pharmacokinetics

The pharmacokinetics of bisantrene have been investigated in clinical settings. A study involving ten patients revealed that bisantrene is eliminated from the plasma in a biphasic manner, with an initial half-life (t1/2t_{1/2}) of approximately 0.6 hours and a terminal half-life of about 24.7 hours after single doses. The apparent volume of distribution was calculated to be 42.1 L/kg, and the total clearance rate was 1045.5 mL/kg/h . Notably, renal excretion accounted for only a minor fraction of the drug's elimination.

Antitumor Activity

Bisantrene has demonstrated promising antitumor activity across various cancer types. In Phase I clinical trials, it exhibited efficacy against hematological cancers such as lymphoma and myeloma, as well as solid tumors including bladder and lung cancers . The drug was administered at escalating doses, starting from 70 mg/m² weekly for three weeks. The maximum tolerated dose was identified as 200 mg/m², beyond which patients experienced significant leukopenia—a dose-limiting toxicity .

Table 1: Summary of Clinical Trials on Bisantrene

Study TypeCancer Types TreatedDose Range (mg/m²)Key Findings
Phase IHematological & Solid Tumors70 - 220Antitumor activity observed; leukopenia noted
Animal StudiesVarious (Leukemias & Solid Tumors)N/AIncreased lifespan and long-term survivors noted

Case Studies

Several case studies have highlighted the effectiveness of bisantrene in specific patient populations. In one notable case, a patient with disseminated melanoma achieved complete disappearance of an axillary node metastasis for over six months while developing a brain metastasis . This suggests that bisantrene may not effectively penetrate the central nervous system.

Toxicity Profile

The toxicity profile of bisantrene includes both systemic and local reactions. The most common adverse effect reported was leukopenia, which varied in severity based on dosage. Local reactions included arm swelling and phlebitis in a significant percentage of patients (68%) . These toxicities were generally reversible but could lead to prolonged discomfort in some cases.

Eigenschaften

IUPAC Name

N-[(E)-[4-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-1-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8/c1-2-4-16-12-20-18(14-28-30-22-25-9-10-26-22)6-5-17(19(20)11-15(16)3-1)13-27-29-21-23-7-8-24-21/h1-6,11-14H,7-10H2,(H2,23,24,29)(H2,25,26,30)/b27-13+,28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLMLTHILNUAPT-OCHFTUDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN=CC2=CC=C(C3=CC4=CC=CC=C4C=C23)C=NNC5=NCCN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NC(=NC1)N/N=C/C2=CC=C(C3=CC4=CC=CC=C4C=C23)/C=N/NC5=NCCN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197856-67-0
Record name 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197856670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)
Reactant of Route 2
Reactant of Route 2
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)
Reactant of Route 4
Reactant of Route 4
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)
Reactant of Route 5
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)
Reactant of Route 6
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.